molecular formula C12H14O3 B8229669 3-(Cyclopropylmethoxy)-5-methylbenzoic acid

3-(Cyclopropylmethoxy)-5-methylbenzoic acid

Cat. No.: B8229669
M. Wt: 206.24 g/mol
InChI Key: PLKUDNUQKMOYHD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-5-methylbenzoic acid is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-5-methylbenzoic acid typically involves several steps. One common method starts with the O-alkylation of a suitable benzoic acid derivative using cyclopropylmethyl bromide in the presence of a base such as sodium hydride. This is followed by oxidation reactions to introduce the carboxylic acid functionality. The reaction conditions often involve solvents like acetonitrile and reagents such as sodium chlorite and sulfamic acid .

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized for higher yields and purity. This often involves the use of more economical reagents and catalysts, as well as optimized reaction conditions to ensure scalability. For example, using sodium hydroxide instead of more expensive bases can be advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclopropylmethoxy group or the benzoic acid core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Sodium chlorite and sulfamic acid in acetonitrile are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Cyclopropylmethoxy)-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the pathogenesis of pulmonary fibrosis .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(cyclopropylmethoxy)-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKUDNUQKMOYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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